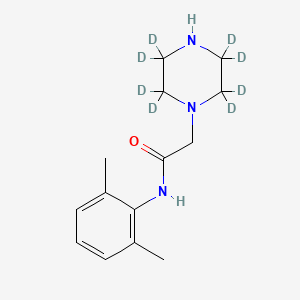
N-(2,6-Dimethylphenyl)-1-piperazine-D8
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,6-Dimethylphenyl)-2-(piperazin-1-yl)acetamide-d8 is a deuterated derivative of N-(2,6-Dimethylphenyl)-2-(piperazin-1-yl)acetamide Deuterium is a stable isotope of hydrogen, and its incorporation into chemical compounds can significantly alter their physical and chemical properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,6-Dimethylphenyl)-2-(piperazin-1-yl)acetamide-d8 typically involves the following steps:
Starting Materials: The synthesis begins with 2,6-dimethylaniline and deuterated acetic anhydride.
Acylation Reaction: 2,6-dimethylaniline is reacted with deuterated acetic anhydride to form N-(2,6-dimethylphenyl)acetamide-d8.
Piperazine Introduction: The N-(2,6-dimethylphenyl)acetamide-d8 is then reacted with piperazine under appropriate conditions to yield the final product, N-(2,6-Dimethylphenyl)-2-(piperazin-1-yl)acetamide-d8.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalysts, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Nitrating agents like nitric acid (HNO3) or halogenating agents like bromine (Br2) in the presence of a catalyst.
Major Products:
Oxidation: N-(2,6-Dimethylphenyl)-2-(piperazin-1-yl)acetamide-d8 N-oxide.
Reduction: N-(2,6-Dimethylphenyl)-2-(piperazin-1-yl)ethanol-d8.
Substitution: N-(2,6-Dimethyl-4-nitrophenyl)-2-(piperazin-1-yl)acetamide-d8 or N-(2,6-Dimethyl-4-bromophenyl)-2-(piperazin-1-yl)acetamide-d8.
Wissenschaftliche Forschungsanwendungen
N-(2,6-Dimethylphenyl)-2-(piperazin-1-yl)acetamide-d8 has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry to study deuterium isotope effects.
Biology: Employed in biochemical assays to investigate enzyme-substrate interactions and metabolic pathways.
Industry: Utilized in the synthesis of deuterated compounds for use in nuclear magnetic resonance (NMR) spectroscopy and other analytical techniques.
Wirkmechanismus
The mechanism of action of N-(2,6-Dimethylphenyl)-2-(piperazin-1-yl)acetamide-d8 involves its interaction with specific molecular targets, such as enzymes or receptors. The deuterium atoms can influence the compound’s binding affinity and metabolic stability. The exact pathways and targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
- N-(2,6-Dimethylphenyl)-2-(piperazin-1-yl)acetamide
- N-(2,6-Dimethylphenyl)-2-(piperazin-1-yl)ethanol
- N-(2,6-Dimethyl-4-nitrophenyl)-2-(piperazin-1-yl)acetamide
Comparison: N-(2,6-Dimethylphenyl)-2-(piperazin-1-yl)acetamide-d8 is unique due to the presence of deuterium atoms, which can enhance its metabolic stability and alter its pharmacokinetic properties compared to its non-deuterated counterparts. This makes it a valuable tool in drug development and research, offering potential advantages in terms of efficacy and safety.
Eigenschaften
Molekularformel |
C14H21N3O |
|---|---|
Molekulargewicht |
255.38 g/mol |
IUPAC-Name |
N-(2,6-dimethylphenyl)-2-(2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl)acetamide |
InChI |
InChI=1S/C14H21N3O/c1-11-4-3-5-12(2)14(11)16-13(18)10-17-8-6-15-7-9-17/h3-5,15H,6-10H2,1-2H3,(H,16,18)/i6D2,7D2,8D2,9D2 |
InChI-Schlüssel |
NJKRFQIWDJSYOK-COMRDEPKSA-N |
Isomerische SMILES |
[2H]C1(C(N(C(C(N1)([2H])[2H])([2H])[2H])CC(=O)NC2=C(C=CC=C2C)C)([2H])[2H])[2H] |
Kanonische SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CN2CCNCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


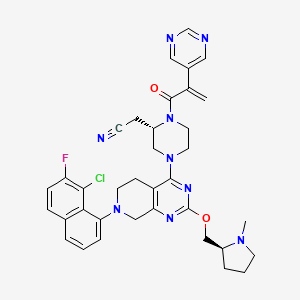
![4-amino-1-[(1S,3R,4S)-7-hydroxy-1-(hydroxymethyl)-2,5-dioxabicyclo[2.2.1]heptan-3-yl]pyrimidin-2-one](/img/structure/B12403108.png)



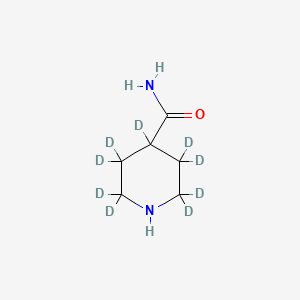
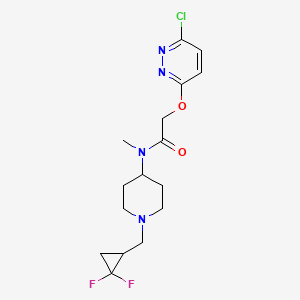

![7-[3-[4-(3-aminopropylamino)butylamino]propylamino]-2-(2-chlorophenyl)-6-fluoro-3H-quinazolin-4-one](/img/structure/B12403144.png)
![2-N-benzyl-4-N-(5-cyclopropyl-1H-pyrazol-3-yl)thieno[3,2-d]pyrimidine-2,4-diamine](/img/structure/B12403145.png)

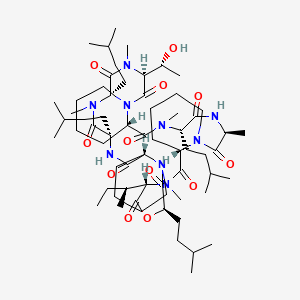
![6-deuterio-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trideuteriomethyl)pyrimidine-2,4-dione](/img/structure/B12403167.png)

